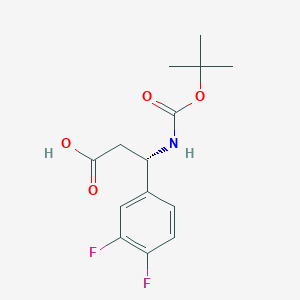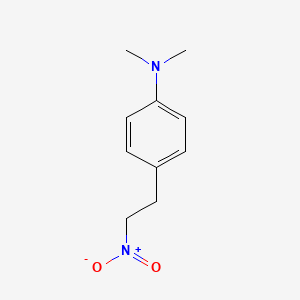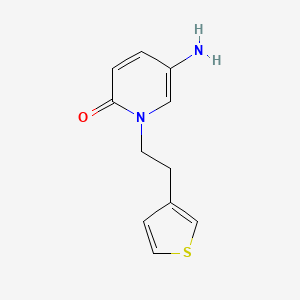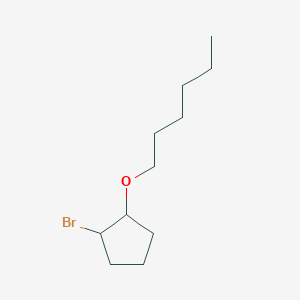
1-Bromo-2-(hexyloxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(hexyloxy)cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromine atom at the first position and a hexyloxy group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-2-(hexyloxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane followed by the introduction of the hexyloxy group. One common method involves the following steps:
Bromination: Cyclopentane is treated with bromine in the presence of a radical initiator such as ultraviolet light or a peroxide to yield 1-bromocyclopentane.
Nucleophilic Substitution: The 1-bromocyclopentane is then reacted with hexanol in the presence of a strong base like sodium hydride or potassium tert-butoxide to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-(hexyloxy)cyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The hexyloxy group can be oxidized to form corresponding ketones or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as amines, thiols, or ethers.
Elimination Reactions: Formation of cyclopentene derivatives.
Oxidation: Formation of ketones or aldehydes from the hexyloxy group.
Applications De Recherche Scientifique
1-Bromo-2-(hexyloxy)cyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-bromo-2-(hexyloxy)cyclopentane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The hexyloxy group can participate in oxidation reactions, where it is converted to a carbonyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(methoxy)cyclopentane: Similar structure but with a methoxy group instead of a hexyloxy group.
1-Bromo-2-(ethoxy)cyclopentane: Contains an ethoxy group instead of a hexyloxy group.
1-Bromo-2-(propoxy)cyclopentane: Features a propoxy group in place of the hexyloxy group.
Uniqueness
1-Bromo-2-(hexyloxy)cyclopentane is unique due to the length of its hexyloxy chain, which can influence its reactivity and physical properties compared to shorter alkoxy-substituted analogs. The longer chain can affect solubility, boiling point, and interactions with other molecules, making it suitable for specific applications in organic synthesis and material science.
Propriétés
Formule moléculaire |
C11H21BrO |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
1-bromo-2-hexoxycyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-2-3-4-5-9-13-11-8-6-7-10(11)12/h10-11H,2-9H2,1H3 |
Clé InChI |
HEYSPWYYMXPGNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1CCCC1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


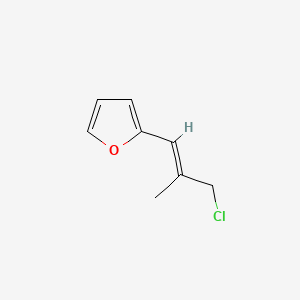
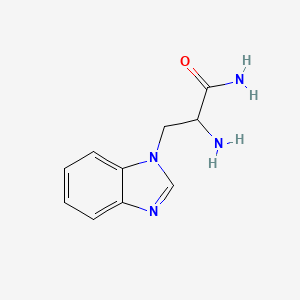
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)



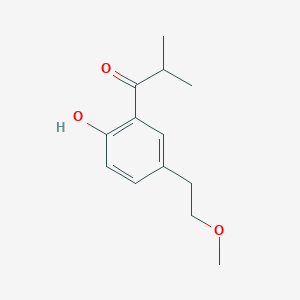
![4-Isobutyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B15325945.png)
